1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine
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Overview
Description
1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the piperazine class Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-methylphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties.
Comparison with Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-methylphenyl)piperazine
- 1-[(2-Methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine
- 1-[(3,5-Dimethylphenyl)methyl]-4-(2-methylphenyl)piperazine
Comparison: 1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine is unique due to the presence of methoxy groups at the 3 and 5 positions of the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. For example, the methoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-6-4-5-7-20(16)22-10-8-21(9-11-22)15-17-12-18(23-2)14-19(13-17)24-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMQJOHJSDUXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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